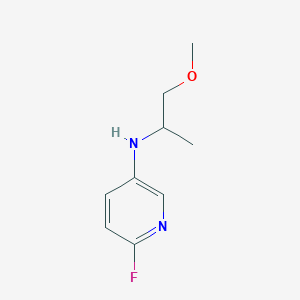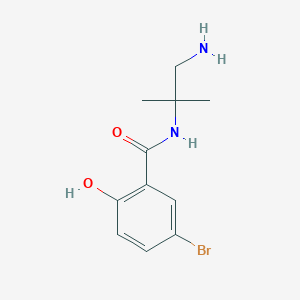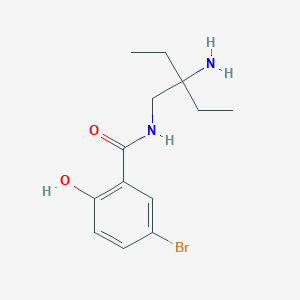
4-Isoquinolin-5-ylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoquinolin-5-ylpyridin-2-amine, also known as IQP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IQP belongs to the class of heterocyclic compounds and is a derivative of pyridine.
Wirkmechanismus
The exact mechanism of action of 4-Isoquinolin-5-ylpyridin-2-amine is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-kB pathways. 4-Isoquinolin-5-ylpyridin-2-amine has also been found to bind to various receptors, including the NMDA and 5-HT receptors.
Biochemical and Physiological Effects:
Studies have shown that 4-Isoquinolin-5-ylpyridin-2-amine exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-Isoquinolin-5-ylpyridin-2-amine has been found to inhibit the production of pro-inflammatory cytokines, including TNF-alpha and IL-6. 4-Isoquinolin-5-ylpyridin-2-amine has also been found to scavenge free radicals and protect against oxidative stress. In addition, 4-Isoquinolin-5-ylpyridin-2-amine has been found to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-Isoquinolin-5-ylpyridin-2-amine has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, 4-Isoquinolin-5-ylpyridin-2-amine has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-Isoquinolin-5-ylpyridin-2-amine, including:
1. Investigating the potential of 4-Isoquinolin-5-ylpyridin-2-amine as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
2. Examining the mechanism of action of 4-Isoquinolin-5-ylpyridin-2-amine and its interaction with various receptors and signaling pathways.
3. Developing new synthetic methods for the production of 4-Isoquinolin-5-ylpyridin-2-amine and its analogs.
4. Investigating the potential of 4-Isoquinolin-5-ylpyridin-2-amine as a neuroprotective agent in traumatic brain injury and stroke.
5. Evaluating the safety and toxicity of 4-Isoquinolin-5-ylpyridin-2-amine in preclinical and clinical studies.
Conclusion:
In conclusion, 4-Isoquinolin-5-ylpyridin-2-amine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-Isoquinolin-5-ylpyridin-2-amine exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-Isoquinolin-5-ylpyridin-2-amine has several advantages for lab experiments, including its availability, stability, and ease of synthesis. However, 4-Isoquinolin-5-ylpyridin-2-amine has several limitations, including its low solubility in water and potential toxicity at high concentrations. There are several future directions for research on 4-Isoquinolin-5-ylpyridin-2-amine, including investigating its potential as a therapeutic agent for the treatment of various diseases and developing new synthetic methods for its production.
Synthesemethoden
4-Isoquinolin-5-ylpyridin-2-amine can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of tryptamine and pyridine-2-carbaldehyde in the presence of a Lewis acid catalyst. The Buchwald-Hartwig coupling reaction involves the coupling of pyridine-2-amine and 4-iodoisoquinoline in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
4-Isoquinolin-5-ylpyridin-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 4-Isoquinolin-5-ylpyridin-2-amine has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-Isoquinolin-5-ylpyridin-2-amine has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-isoquinolin-5-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-14-8-10(4-7-17-14)12-3-1-2-11-9-16-6-5-13(11)12/h1-9H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVABAJGZNMWPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C3=CC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isoquinolin-5-ylpyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)




![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)
![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)



![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)
